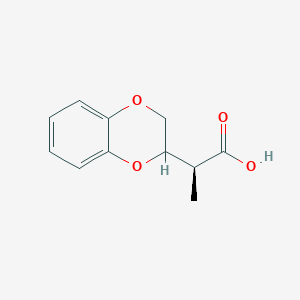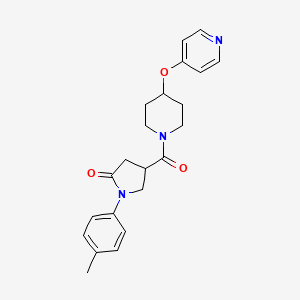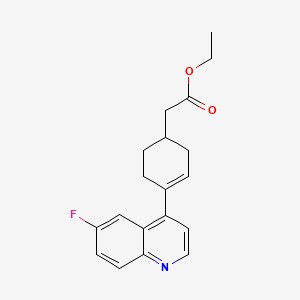
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid, also known as LY404187, is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a potent and specific compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. In preclinical studies, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to attenuate the behavioral effects of psychostimulants, such as cocaine and amphetamine, and to reduce alcohol consumption in animal models of alcoholism.
Mécanisme D'action
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a selective agonist of the mGluR2 receptor subtype, which is primarily located presynaptically on glutamatergic terminals. Activation of mGluR2 receptors leads to a decrease in glutamate release, which in turn reduces excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. It has been shown to decrease glutamate release and increase glutamate uptake, leading to a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its high potency and specificity for the mGluR2 receptor subtype. This makes it a useful tool for studying the role of mGluR2 receptors in various neurological and psychiatric disorders. However, one of the limitations of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on synaptic plasticity and long-term potentiation, which are thought to be important mechanisms underlying learning and memory. Additionally, future studies could investigate the potential use of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid as a tool for studying the role of mGluR2 receptors in various brain regions and circuits.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane. The final step involves the removal of the TBDMS group using an acidic solution such as tetra-n-butylammonium fluoride.
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZSBKSZGWWJV-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)
![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)


![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2918399.png)
![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)
![2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2918401.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2918405.png)